THORIN SODIUM

Description

Properties

IUPAC Name |

4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13AsN2O10S2/c20-16-14(31(27,28)29)8-9-7-10(30(24,25)26)5-6-11(9)15(16)19-18-13-4-2-1-3-12(13)17(21,22)23/h1-8,20H,(H2,21,22,23)(H,24,25,26)(H,27,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVKLMRIZCRVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)[As](=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13AsN2O10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059624 |

Source

|

| Record name | Thoron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red hygroscopic powder; [Acros Organics MSDS] |

Source

|

| Record name | Thorin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-33-2 |

Source

|

| Record name | Thoron (reagent) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thoron (reagent) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-[2-(2-arsonophenyl)diazenyl]-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thoron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(2-arsonophenyl)azo]-3-hydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thorin free acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622F4KNW84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties and Applications of Thorin Sodium Salt

This guide provides an in-depth exploration of Thorin sodium salt, a critical reagent in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple data recitation to offer a synthesized understanding grounded in established scientific principles. We will delve into the core chemical properties, reactivity, and field-proven applications of Thorin, elucidating the causality behind its function as a premier analytical indicator.

Introduction: The Role of Thorin in Modern Analytics

Thorin, also known as Thoron or Naphtharson, is an organoarsenic compound widely recognized for its utility as a sensitive colorimetric indicator.[1][2] Its primary application lies in the quantitative determination of various metal ions and inorganic species. The compound's unique ability to form distinctly colored complexes with specific cations, such as barium, thorium, and lithium, makes it an invaluable tool for both titrimetric and spectrophotometric analyses.[3][4] This guide will provide a comprehensive overview of its chemical identity, physicochemical characteristics, spectral properties, and the mechanisms that underpin its analytical applications.

Chemical Identity and Molecular Structure

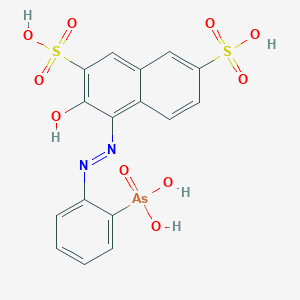

Thorin is an azo dye characterized by a naphthalenedisulfonic acid backbone linked to an arsonophenyl group. This intricate structure is fundamental to its chelating and chromogenic properties.

-

Systematic IUPAC Name : Disodium 3-hydroxy-4-[(2-arsonophenyl)diazenyl]naphthalene-2,7-disulfonate[4]

-

Common Synonyms : Thorin, Thoron, Thoronol, Aspan, 1-(2-Arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt[5][6]

Caption: Chemical Structure of Thorin Sodium Salt.

Physicochemical Properties

The physical and chemical characteristics of Thorin sodium salt are critical for its proper handling, storage, and application in experimental settings. It is essential to recognize its hygroscopic nature, which necessitates storage in a dry environment to maintain its integrity.

| Property | Value | Source(s) |

| Appearance | Orange-yellow to red-brown crystalline powder. | [1][8] |

| Solubility | Soluble in water; slightly soluble in ethanol. | [1][2] |

| Melting Point | >300°C | [2] |

| pH | 6.1 (for a 10 g/L solution in water at 20°C). | [1][9] |

| Stability | Stable under standard conditions. Hygroscopic. | [1][10] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperature: +5°C to +30°C. | [11][12] |

Spectral Properties and Mechanism of Action

The efficacy of Thorin as an indicator is rooted in its spectral properties. In an aqueous solution, Thorin exhibits a maximum absorbance (λmax) in the range of 480-490 nm, which corresponds to its characteristic orange-yellow color.[11]

The core of its function is a chelation reaction. The hydroxyl group and one of the azo nitrogen atoms on the Thorin molecule act as ligands, forming a stable coordination complex with metal ions. This complexation induces a conformational change in the molecule's chromophore, leading to a significant bathochromic shift (a shift to a longer wavelength) in its maximum absorbance. This shift is perceived visually as a distinct color change, typically from orange-yellow to red or pink-red, signaling the endpoint of a titration or the presence of the target analyte in spectrophotometry.

Caption: Chelation process and resulting color change.

Key Application: Titrimetric Determination of Sulfate

One of the most prevalent uses of Thorin is as an indicator for the titrimetric determination of sulfate ions (SO₄²⁻).[1][2] This method is valued for its speed and applicability across various sample types, from environmental water to industrial process streams.

Causality of Experimental Design: The procedure relies on the precipitation of sulfate ions by a titrant, typically a standardized solution of barium perchlorate, Ba(ClO₄)₂. The key to the analysis is the reaction that occurs after all sulfate has been precipitated as barium sulfate (BaSO₄). Once the equivalence point is reached and all SO₄²⁻ ions are consumed, the first excess of barium ions (Ba²⁺) becomes available in the solution. These free Ba²⁺ ions immediately chelate with the Thorin indicator present, causing the sharp color change from yellow-orange to a stable pink-red, which signals the titration's endpoint. The choice of an 80% isopropanol or ethanol medium is critical; it reduces the solubility of the BaSO₄ precipitate, ensuring a more quantitative reaction and a sharper, more defined endpoint.

Field-Proven Experimental Protocol: Sulfate Determination

This protocol outlines a self-validating system for the microtitration of sulfate in aqueous samples.

1. Reagent Preparation:

- Barium Perchlorate Titrant (0.005 M): Dissolve the appropriate amount of Ba(ClO₄)₂ in deionized water and standardize against a known concentration of sulfate standard solution.

- Thorin Indicator Solution (0.2% w/v): Dissolve 0.20 g of Thorin sodium salt in 100 mL of deionized water.

- Solvent: Use analytical grade 95% ethanol or isopropanol.[13]

- Sulfate Standard: Prepare a stock solution of known concentration using anhydrous sodium sulfate.

2. Sample Preparation and Titration Workflow:

- Step 1: pH Adjustment: Pipette a known volume of the aqueous sample into a flask. Adjust the pH to be between 2.5 and 4.0 using dilute perchloric acid. This acidic condition prevents interference from carbonate and bicarbonate ions.

- Step 2: Addition of Solvent: Add a volume of ethanol or isopropanol that is four times the sample volume. For example, for a 10 mL sample, add 40 mL of alcohol.

- Step 3: Indicator Addition: Add 2-4 drops of the Thorin indicator solution. The solution should turn a clear yellow-orange.

- Step 4: Titration: Titrate the sample with the standardized 0.005 M barium perchlorate solution using a microburette. Swirl the flask continuously.

- Step 5: Endpoint Determination: The endpoint is reached when the solution exhibits the first permanent change from yellow-orange to a stable pink-red color.

- Step 6: Blank Titration: Perform a blank titration using deionized water in place of the sample to account for any impurities in the reagents.

- Step 7: Calculation: Calculate the sulfate concentration using the standard titration formula, subtracting the blank titrant volume from the sample titrant volume.

start [label="Start: Aqueous Sample\nwith SO₄²⁻", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

ph_adjust [label="1. Adjust pH to 2.5-4.0", shape=box];

add_solvent [label="2. Add 4x Volume of Alcohol\n(e.g., Isopropanol)", shape=box];

add_indicator [label="3. Add Thorin Indicator\n(Solution turns Yellow-Orange)", shape=box];

titrate [label="4. Titrate with Ba(ClO₄)₂", shape=diamond, style=filled, fillcolor="#F1F3F4"];

precipitate [label="Ba²⁺ + SO₄²⁻ → BaSO₄ (s)\n(Precipitation Reaction)", shape=note, style=filled, fillcolor="#FFFFFF"];

endpoint [label="5. Endpoint Reached\n(First permanent Pink-Red color)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

excess_ba [label="Excess Ba²⁺ chelates\nwith Thorin", shape=note, style=filled, fillcolor="#FFFFFF"];

finish [label="End: Calculate SO₄²⁻\nConcentration", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

start -> ph_adjust;

ph_adjust -> add_solvent;

add_solvent -> add_indicator;

add_indicator -> titrate;

titrate -> precipitate [style=dashed, label=" During Titration "];

titrate -> endpoint [label=" At Equivalence Point "];

endpoint -> excess_ba [style=dashed, label=" Mechanism "];

endpoint -> finish;

}

Caption: Workflow for titrimetric sulfate determination.

Safety and Toxicological Profile

As a compound containing arsenic, Thorin sodium salt is classified as toxic and requires careful handling.[3][4] Adherence to safety protocols is paramount to mitigate risks.

-

GHS Hazard Classification : Acute Toxicity, Oral (Category 3); Acute Toxicity, Inhalation (Category 3); Hazardous to the aquatic environment, acute and chronic (Category 1).[14]

-

Hazard Statements : H301 (Toxic if swallowed), H331 (Toxic if inhaled), H410 (Very toxic to aquatic life with long-lasting effects).[2][14]

-

Precautionary Statements :

-

Prevention (P261, P270, P273): Avoid breathing dust. Do not eat, drink, or smoke when using this product. Avoid release to the environment.

-

Response (P301+P310, P304+P340): IF SWALLOWED: Immediately call a POISON CENTER or doctor. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[14]

-

Storage (P405): Store locked up.[15]

-

Disposal (P501): Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or under a fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.[12]

Conclusion

Thorin sodium salt remains a cornerstone reagent in analytical chemistry due to its reliable and distinct chromogenic response in the presence of specific metal ions. Its well-characterized chemical properties, from its molecular structure to its spectral behavior, provide a solid foundation for its application in methods like the titrimetric determination of sulfate. Understanding the underlying principles of its reactivity—namely, the formation of colored chelates—enables scientists to deploy it effectively and interpret results with confidence. While its toxicity necessitates stringent safety measures, its analytical utility ensures its continued importance in research and industrial laboratories.

References

-

LookChem. Cas 132-33-2, THORIN SODIUM. [Link]

-

Ottokemi. Thorin, GR 3688-92-4. [Link]

-

National Center for Biotechnology Information. Thorin | C16H11AsN2Na2O10S2. PubChem Compound Summary for CID 77269. [Link]

-

Wikipedia. Thorin (chemistry). [Link]

-

Global Substance Registration System (GSRS). THORIN. [Link]

-

USGS Publications Warehouse. TWRI 5-A1. [Link]

-

ChemSupply Australia. Safety Data Sheet THORIN I. [Link]

-

Carl ROTH. Safety Data Sheet: Thorin. [Link]

-

Química Organica.org. Synthesis of Thorin. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thorin I, Indicator Grade. [Link]

Sources

- 1. Thorin or Naphtharson Manufacturers, with SDS [mubychem.com]

- 2. Thorin, GR 3688-92-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. Thorin | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 5. scbt.com [scbt.com]

- 6. Thorin | 3688-92-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. Cas 132-33-2,THORIN SODIUM | lookchem [lookchem.com]

- 9. thomassci.com [thomassci.com]

- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 11. THORIN | 3688-92-4 [chemicalbook.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. pubs.usgs.gov [pubs.usgs.gov]

- 14. carlroth.com [carlroth.com]

- 15. echemi.com [echemi.com]

Thorin sodium salt discovery and historical applications

An In-depth Technical Guide to Thorin Sodium Salt: Discovery and Historical Applications

Executive Summary

Thorin sodium salt, or 2-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid sodium salt, emerged in the mid-20th century as a pivotal chromogenic reagent in analytical chemistry. First prepared by Kuznetsov in 1941, its primary application was the sensitive and selective spectrophotometric determination of thorium, a critical element in the nuclear age. This guide provides a detailed exploration of the discovery, synthesis, and foundational applications of Thorin. It delves into the mechanistic principles of its action as a colorimetric indicator for both metal cations, such as thorium (Th), zirconium (Zr), and lithium (Li), and, indirectly, for anions like sulfate (SO₄²⁻).[1][2] We present detailed experimental protocols derived from historical literature, explain the causality behind procedural choices, and summarize key analytical parameters. This document serves as a comprehensive technical resource for researchers and scientists interested in the history and application of classical analytical reagents.

The Genesis of a Reagent: Discovery and Synthesis

The early 20th century saw a pressing need for reliable methods to quantify trace amounts of specific elements, driven by advancements in materials science and nuclear chemistry. The determination of thorium, in particular, was crucial for the burgeoning nuclear industry.[3] Existing gravimetric and titrimetric methods were often cumbersome and lacked the necessary sensitivity for trace analysis.[4] This environment spurred the development of new organic reagents capable of forming distinct, intensely colored complexes with metal ions, suitable for colorimetric and spectrophotometric analysis.

The Pioneering Work of Kuznetsov

In 1941, the Russian chemist V.I. Kuznetsov introduced the reagent 1-(o-arsonophenylazo)-2-naphthol-3:6-disulphonic acid, which came to be known as 'Thorin' or 'Thoron'. This compound was a significant advancement, offering high sensitivity for thorium. Its synthesis is based on the principles of diazo coupling, a cornerstone of dye chemistry.

Synthesis Pathway

The synthesis of Thorin involves the diazotization of o-aminophenylarsonic acid, followed by its coupling with the disodium salt of 2-naphthol-3,6-disulfonic acid (commonly known as R salt) in an acidic medium.[1]

Caption: Synthesis workflow for Thorin sodium salt.

Physicochemical Properties

Thorin is a red, hygroscopic powder that is soluble in water.[5] Its utility as an indicator stems from its molecular structure, which combines an azo chromophore with chelating functional groups (hydroxyl and arsonic acid) capable of coordinating with metal ions.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | [6] |

| Molar Mass | 576.3 g/mol | [5] |

| CAS Number | 3688-92-4 | [7] |

| Appearance | Dark red to maroon powder | [8] |

| λmax (Propan-2-ol) | 480-490 nm | |

| Synonyms | Thoron, Thoronol, APANS | [2][5] |

Core Application: Spectrophotometric Determination of Thorium

The most prominent historical application of Thorin is the direct spectrophotometric analysis of thorium(IV). The method is lauded for its simplicity, speed, and sensitivity.

Mechanism of Action: Chelation and Color Formation

In an acidic solution, Thorin exists as an orange-yellow compound. Upon the introduction of Th(IV) ions, Thorin acts as a chelating agent, forming a stable, intensely red-colored complex. This color change is due to a shift in the electronic structure of the azo chromophore upon coordination with the metal ion. The reaction is typically carried out at a pH of 0.7 in a perchloric acid medium for optimal complex formation.[4] Studies suggest the formation of several complex species, with a predominant ligand-to-metal ratio of 2:1.[9]

Caption: Chelation of Thorium(IV) by Thorin indicator.

Key Experimental Parameters for Thorium Analysis

The success of the spectrophotometric method hinges on the precise control of several parameters.

| Parameter | Optimal Condition | Rationale / Notes | Source |

| pH | 0.65 - 0.75 | Ensures optimal complex formation and stability. Perchloric acid is often the preferred medium. | [4] |

| Wavelength (λmax) | 545 nm | Wavelength of maximum absorbance for the Thorin-Thorium complex. | |

| Molar Absorptivity (ε) | ~1.73 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of the sensitivity of the method. Can be enhanced with surfactants. | [4] |

| Beer's Law Range | 0.1 - 100 µg/mL | The concentration range over which absorbance is directly proportional to thorium concentration. | [4] |

| Complex Stability | Stable for hours | The formed complex is highly stable, allowing for reliable and consistent measurements. | [9] |

Detailed Experimental Protocol: Thorium in Monazite Ore

This protocol is a synthesized example based on historical methods for determining thorium content in ore samples.[4]

1. Sample Preparation & Leaching: a. Accurately weigh a known mass of finely ground monazite ore concentrate. b. Transfer to a beaker and add 10M nitric acid (e.g., a 1:60 solid-to-liquid ratio). c. Heat the mixture at 60°C with constant stirring for 2 hours to leach thorium into the solution. d. Cool, filter the solution to remove solid residue, and wash the residue with distilled water. e. Combine the filtrate and washings and dilute to a known final volume in a volumetric flask.

2. Aliquot Treatment & Interference Removal: a. Pipette an aliquot of the sample solution into a beaker. b. Add 3% hydrogen peroxide (H₂O₂) to mask interference from traces of rare earth elements.[4] Alternatively, for interferences from ions like zirconium or titanium, add 5% ascorbic acid or 10% hydroxylamine hydrochloride as a reducing agent. c. Adjust the pH to approximately 0.7 using 0.2M perchloric acid (HClO₄).

3. Color Development: a. Transfer the pH-adjusted solution to a 25 mL volumetric flask. b. Add 1.0 mL of a 0.2% aqueous solution of Thorin indicator. c. Dilute to the mark with distilled water and mix thoroughly. Allow the solution to stand for 5 minutes for full color development.

4. Spectrophotometric Measurement: a. Prepare a reagent blank using all reagents except the thorium-containing sample. b. Set the spectrophotometer to 545 nm and zero the instrument using the reagent blank. c. Measure the absorbance of the sample solution in a 1 cm cuvette. d. Determine the concentration of thorium from a previously prepared calibration curve using standard thorium solutions.

Workflow for Spectrophotometric Thorium Determination

Caption: Experimental workflow for Thorium analysis.

Expansion of Applications

While renowned for thorium analysis, the utility of Thorin extends to other elements and even anions through indirect methods.

Determination of Other Metal Ions

Thorin has been employed for the quantitative determination of several other elements, typically requiring specific pH conditions to ensure selectivity.[1]

-

Zirconium (Zr) & Hafnium (Hf): Forms complexes in strongly acidic media.

-

Uranium (U): Can be determined spectrophotometrically.[1]

-

Lithium (Li): In a basic medium, a variant known as Thoron is used for the quantitative determination of lithium.[1]

Indirect Determination of Sulfate Ions

A significant historical application is the use of Thorin as an indicator for the titrimetric determination of sulfate ions (SO₄²⁻).[7][10] This is an indirect method that relies on a displacement reaction.

Mechanism:

-

The indicator solution is prepared with Thorin and a known, limited amount of barium ions (Ba²⁺), forming an orange-red Ba-Thorin complex.[10]

-

The sample containing sulfate ions is added.

-

Sulfate ions have a much higher affinity for barium ions than Thorin does, forming a highly insoluble white precipitate of barium sulfate (BaSO₄).

-

This reaction extracts the barium ions from the Ba-Thorin complex, releasing the free Thorin indicator.

-

The color of the solution changes from the orange-red of the complex to the orange-yellow of the free Thorin, signaling the endpoint.[10]

Caption: Displacement mechanism for sulfate detection.

This principle was widely used for determining sulfate in water samples and for measuring sulfur dioxide in air after its conversion to sulfate.[1][10]

Legacy and Evolution

Thorin sodium salt represents a significant milestone in the history of analytical chemistry. For several decades, it was a go-to reagent for thorium analysis in geological and industrial samples, offering a practical and sensitive alternative to more laborious methods.

However, the method is not without limitations. Its reliance on arsenic makes it highly toxic, requiring careful handling and disposal.[2][5] Furthermore, the method is susceptible to interferences from other ions that also form colored complexes, necessitating masking or separation steps that can add complexity to the analysis.

With the advent of modern instrumental techniques such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Mass Spectrometry (ICP-MS), the use of Thorin and other chromogenic reagents for elemental analysis has declined in routine laboratories. These modern methods offer higher sensitivity, greater specificity, and the ability to perform multi-element analysis simultaneously. Nevertheless, the principles demonstrated by Thorin—chelation, colorimetric response, and indicator displacement—remain fundamental concepts in analytical science.

Conclusion

The discovery of Thorin sodium salt by Kuznetsov in 1941 provided analytical chemists with a powerful tool for the spectrophotometric determination of thorium and other elements. Its application in both direct metal analysis and indirect anion titration highlights the ingenuity of mid-20th-century chemical analysis. While largely superseded by modern instrumental methods, this guide serves to document its historical importance and the robust chemical principles upon which its function is based, offering valuable insights for today's researchers into the foundations of analytical chemistry.

References

- A developed, sensitive and direct spectrophotometric determination of leached thorium from different Rosetta monazite concentrates using thorin dye. (2015).

-

Spectrophotometric determination of microamounts of thorium with thorin in the presence of cetylpyridinium chloride as surfactant in perchloric acid. (2014). Journal of Radioanalytical and Nuclear Chemistry. [Link]

- What is the application of THORIN in detecting sulf

-

Spectrophotometric Determination of Thorium with Disodium Salt of Arsenazo-III in Perchloric Acid. (n.d.). ResearchGate. [Link]

- Synthesis of Thorin. (2011). Química Organica.org.

-

Spectrophotometric determination of thorium with the trisodium salt of 2-(2-hydroxy-3,6-disulfo-1-naphthylazo)-benzenearsonic acid and some properties of complexes involved. (n.d.). Semantic Scholar. [Link]

- THE 'THORIN' COLORMETRIC METHOD FOR THORIUM DETERMINATION. (n.d.). Mines Branch Research Report R 48.

-

Thorin (chemistry). (n.d.). Wikipedia. [Link]

-

Lazarus, A., Lorange, E., and Lodge, J. P.. Jr. (1968). New automated microanalyses for total inorganic fixed nitrogen and for sulfate ion in water. USGS Publications Warehouse. [Link]

-

Thorin. (n.d.). PubChem, National Institutes of Health. [Link]

-

Thorin, GR. (n.d.). Ottokemi. [Link]

-

THORIN INDICATOR AR. (n.d.). SUDAN CHEMICAL. [Link]

-

Liquid Fuel Molten Salt Reactors for Thorium Utilization. (n.d.). OSTI.GOV. [Link]

Sources

- 1. Synthesis of Thorin [quimicaorganica.org]

- 2. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 3. osti.gov [osti.gov]

- 4. journalijar.com [journalijar.com]

- 5. Thorin | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS-3688-92-4, Thorin Indicator AR Reagent for Throium, Beryllium & Other Metals Manufacturers, Suppliers & Exporters in India | 660375 [cdhfinechemical.com]

- 7. Thorin indicator for sulfate titration 3688-92-4 [sigmaaldrich.com]

- 8. Thorin, GR 3688-92-4 India [ottokemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [wap.guidechem.com]

A Technical Guide to the Principle of Thorin as a Colorimetric Indicator

This guide provides an in-depth exploration of the chemical principles and practical applications of Thorin as a colorimetric indicator. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core mechanisms of Thorin, offering both theoretical understanding and actionable protocols to ensure scientific integrity and experimental success.

Introduction: The Role and Significance of Thorin

Thorin, chemically known as 2-(2-Hydroxy-3,6-disulfo-1-naphthylazo)benzenearsonic acid sodium salt, is a versatile and widely utilized chromogenic reagent in analytical chemistry.[1][2] Its primary application lies in the spectrophotometric and titrimetric determination of a variety of metal ions and, most notably, sulfate ions.[1][3][4] The compound is characterized by its ability to form distinctly colored complexes with specific ions, a property that forms the basis of its function as a colorimetric indicator.[5]

This guide will focus on the fundamental principle of Thorin's colorimetric indication, with a particular emphasis on its application in sulfate determination—a critical analysis in environmental monitoring, industrial processes, and pharmaceutical quality control. We will delve into the chemical structure of Thorin, the mechanism of its interaction with metal ions, and the subsequent displacement reaction that enables the quantification of sulfate.

Chemical and Physical Properties of Thorin

A comprehensive understanding of Thorin's properties is essential for its effective application.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | [3][5] |

| Molar Mass | 576.30 g/mol | [3][6] |

| Appearance | Dark red to maroon powder | [3][4] |

| Solubility | Soluble in water | [3][6] |

| Melting Point | >300 °C | [3][4] |

| pH (10 g/L in H₂O, 20°C) | 6.1 | [6] |

| Maximum Absorption (λmax) | 480-490 nm (in propan-2-ol) |

Note: Thorin is a compound containing arsenic and is highly toxic.[4][7][8] Appropriate safety precautions, including the use of personal protective equipment, must be strictly followed.

The Core Principle: A Tale of Competing Equilibria

The colorimetric indication by Thorin is a fascinating interplay of chemical equilibria. The central mechanism revolves around the formation of a colored complex with a metal ion, typically barium, and the subsequent displacement of the indicator by a target anion, such as sulfate.

The Thorin-Barium Complex: The Foundation of Color

In a slightly acidic aqueous or aqueous-ethanolic medium, Thorin exists as an orange-yellow solution.[5] Upon the introduction of barium ions (Ba²⁺), a stable, orange-red complex is formed.[5] This color change is the primary visual cue in Thorin-based assays.

The formation of the Barium-Thorin complex can be represented by the following equilibrium:

Thorin (Orange-Yellow) + Ba²⁺ ⇌ [Ba-Thorin]²⁺ (Orange-Red)

The stability of this complex is crucial for the sensitivity and reliability of the assay. The complexation has been studied spectrophotometrically, and the dissociation constants of Thorin in an ethanolic medium have been determined to understand the behavior of the apparent complexation constant.[9]

The Displacement Reaction: The Key to Quantification

The quantification of sulfate ions using the Thorin indicator relies on a competitive binding principle. Sulfate ions have a higher affinity for barium ions than Thorin does, leading to the formation of insoluble barium sulfate (BaSO₄).

The reaction can be depicted as:

[Ba-Thorin]²⁺ (Orange-Red) + SO₄²⁻ → BaSO₄ (s) (White Precipitate) + Thorin (Orange-Yellow)

As sulfate ions are introduced into the solution containing the Barium-Thorin complex, they sequester the barium ions, causing the equilibrium to shift to the left. This results in the release of the free Thorin indicator, leading to a color change from orange-red back to orange-yellow. The intensity of the remaining orange-red color is inversely proportional to the concentration of sulfate ions.

The logarithm of the formation constant (log K) for the Barium-Thorin complex is approximately 3.4, while the reaction between barium and sulfate ions is significantly more favorable, driving the displacement reaction.[5]

Visualizing the Principle of Action

The following diagram illustrates the core mechanism of Thorin as a colorimetric indicator for sulfate determination.

Caption: The two-step mechanism of Thorin for sulfate detection.

Practical Application: Spectrophotometric Determination of Sulfate

The principle of competitive binding is practically applied in the spectrophotometric determination of sulfate. This method, often referred to as the Barium-Thorin method, is widely used for its sensitivity and applicability to various sample types, including atmospheric particulates and water samples.[9]

Experimental Protocol: A Self-Validating System

The following protocol outlines a standard procedure for the spectrophotometric determination of sulfate using Thorin. This protocol is designed to be self-validating by including critical steps for calibration and interference mitigation.

3.1.1 Reagents and Equipment

-

Thorin Indicator Solution: A 0.001-0.01 mol/L solution of Thorin in deionized water.[5]

-

Barium Perchlorate or Barium Chloride Standard Solution (0.0100 N): Standardized against a primary standard.[10]

-

Isopropanol (100%): Used as a solvent to reduce the solubility of barium sulfate.[10][11]

-

Standard Sulfate Solution: Prepared from anhydrous sodium sulfate.

-

Spectrophotometer: Capable of measuring absorbance at approximately 520 nm.

-

Volumetric flasks, pipettes, and other standard laboratory glassware.

3.1.2 Step-by-Step Methodology

-

Preparation of Standard Curve:

-

Prepare a series of standard sulfate solutions of known concentrations.

-

To a known volume of each standard, add a precise volume of the Barium-Thorin reagent (a pre-mixed solution of barium ions and Thorin indicator).

-

The reaction is typically carried out in an 80% isopropanol medium to minimize the solubility of barium sulfate.[11]

-

Allow the reaction to proceed for a specified time.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance for the Barium-Thorin complex (around 520 nm).

-

Plot a calibration curve of absorbance versus sulfate concentration.

-

-

Sample Preparation:

-

Filter the sample to remove any particulate matter.

-

If necessary, dilute the sample to bring the sulfate concentration within the linear range of the calibration curve.

-

Adjust the pH of the sample to a slightly acidic condition (pH 2-5) to optimize the complexation reaction.[9]

-

-

Sample Analysis:

-

Treat the prepared sample in the same manner as the standards, adding the Barium-Thorin reagent.

-

Measure the absorbance of the sample solution.

-

Determine the sulfate concentration in the sample by interpolating the absorbance value on the calibration curve.

-

Causality Behind Experimental Choices

-

Use of Isopropanol: The addition of a non-aqueous solvent like isopropanol decreases the solubility of barium sulfate, ensuring a more complete precipitation and a more accurate determination of sulfate.[11]

-

pH Control: The complexation of barium with Thorin is pH-dependent.[9] Maintaining a slightly acidic pH ensures the optimal formation of the colored complex and prevents the precipitation of barium hydroxide at higher pH values.

-

Standardization of Barium Solution: The accuracy of the method is directly dependent on the precise concentration of the barium solution. Standardization against a primary standard is a critical step for ensuring the trustworthiness of the results.[10]

Workflow Visualization

The following diagram outlines the experimental workflow for the spectrophotometric determination of sulfate using Thorin.

Sources

- 1. Synthesis of Thorin [quimicaorganica.org]

- 2. THORIN INDICATOR AR | Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemicals exporter, Lab chemical supplier, Laboratory Chemicals, Lab chemical distributors, Lab chemical manufacturer, Alpha Chemika India. [alphachemika.co]

- 3. Thorin, GR 3688-92-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. Thorin, GR 3688-92-4 India [ottokemi.com]

- 5. Page loading... [guidechem.com]

- 6. thomassci.com [thomassci.com]

- 7. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 8. THORIN INDICATOR AR | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 9. A contribution to the use of thorin as an analytical reagent: spectrophotometric study of its complexation with barium and application to sulphate determination in atmospheric particulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. Determination of sulfur trioxide in engine exhaust - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Thorin Sodium Salt: Properties, Mechanism, and Application in Spectrophotometric Analysis

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Thorin sodium salt, a vital chromogenic agent in analytical chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its core properties, mechanism of action, and provides a detailed, field-proven protocol for its application in the spectrophotometric determination of lithium.

Core Characteristics of Thorin Sodium Salt

Thorin, also known as Thoron or Thoronol, is an azo dye recognized for its utility as a metal indicator.[1][2][3][4] It is particularly valued for its ability to form distinctly colored complexes with a variety of metal ions, enabling their quantitative determination. Being an organoarsenic compound, it necessitates careful handling due to its high toxicity.[1][2][3][4][5][6][7]

Chemical Identity and Properties

The nomenclature and key identifiers for Thorin sodium salt can sometimes lead to confusion, with multiple CAS numbers appearing in databases. The most commonly cited CAS number for the disodium salt is 3688-92-4 .[5][8][9] Another CAS number, 132-33-2, is also associated with a sodium salt of Thorin.[10][11][12][13] For the purpose of this guide, we will focus on the disodium salt (CAS 3688-92-4), which is widely referenced in application literature and safety data sheets.

The fundamental properties of Thorin disodium salt are summarized below:

| Property | Value | Source(s) |

| IUPAC Name | disodium;4-[(2-arsonophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate | [8] |

| Synonyms | 1-(2-Arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, Thoron, Aspan | [4][9] |

| CAS Number | 3688-92-4 | [2][4][5][8][9][14] |

| Molecular Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | [5][8][9] |

| Molecular Weight | 576.30 g/mol | [8][9] |

| Appearance | Red to dark red or orange-yellow crystalline powder | [2][4][8][10][14] |

| Solubility | Soluble in water | [2][14] |

| Melting Point | >300°C | [2][4] |

Molecular Structure

The structure of Thorin features a naphthalene disulfonic acid core linked via an azo group to a phenylarsonic acid moiety. This conjugated system is responsible for its chromogenic properties. The presence of hydroxyl and sulfonic acid groups facilitates water solubility and complexation with metal ions.

Molecular Structure of Thorin (disodium salt)

Source: PubChem CID 77269[8]

Mechanism of Action as a Chromogenic Indicator

Thorin functions as a chromogenic indicator by forming a stable complex with specific metal ions. This complexation event induces a significant shift in the molecule's electron distribution, which in turn alters its light absorption properties.

In its free form, an aqueous solution of Thorin is typically orange-yellow.[15] Upon binding with a target metal ion (e.g., Li⁺, Ba²⁺, Th⁴⁺), a new, distinctly colored metal-Thorin complex is formed.[15] This change is observable visually and can be precisely quantified using spectrophotometry. The reaction causes a bathochromic shift (a shift to a longer wavelength) in the maximum absorbance of the solution.[16] For instance, the lithium-Thorin complex exhibits an absorption maximum around 480-482 nm.[17][18][19][20]

The causality behind this color change lies in the coordination of the metal ion with the oxygen atoms of the hydroxyl group and the arsonic acid group on the Thorin molecule. This coordination rigidifies the molecular structure and alters the energy levels of the π-electron system, leading to the absorption of lower-energy (longer wavelength) light.

Caption: General mechanism of Thorin as a chromogenic indicator.

Application Profile: Spectrophotometric Determination of Ions

Thorin is a versatile reagent employed for the determination of several elements, including thorium, uranium, barium, beryllium, and lithium.[1][2][3] Its most prominent and well-documented application in recent literature is the spectrophotometric measurement of lithium, particularly in biological fluids like blood serum and saliva.[16][17][19] This application is critical for therapeutic drug monitoring in patients undergoing lithium treatment for bipolar disorder.[19][20]

The choice of Thorin for this purpose is driven by its ability to form a colored complex with lithium in a strongly alkaline solution, often in the presence of an organic solvent like acetone, which enhances the stability and color intensity of the complex.[16][18]

Experimental Protocol: Spectrophotometric Determination of Lithium in Saliva

This section provides a detailed, self-validating protocol for the measurement of lithium in human saliva, synthesized from established methodologies.[17][19][20] The protocol's trustworthiness is ensured by including steps for creating a robust calibration curve and mitigating interferences.

Rationale for Experimental Choices

-

Alkaline Medium (KOH): The reaction between lithium and Thorin is optimized in a strongly alkaline environment, which facilitates the deprotonation of the hydroxyl group on the Thorin molecule, making it a more effective ligand for the positively charged lithium ion.[18]

-

Acetone: The addition of acetone to the reaction mixture enhances the sensitivity of the assay. It is believed to decrease the dielectric constant of the solvent, thereby promoting the stability of the lithium-Thorin complex and intensifying the resulting color.[18]

-

Wavelength Selection (480 nm): The Li-Thorin complex exhibits a maximum absorbance at approximately 480 nm, while the absorbance of the free Thorin reagent is significantly lower at this wavelength.[17][19][20] Measuring at the absorbance maximum provides the highest sensitivity and adherence to the Beer-Lambert law.

-

Reagent Blank: Using a reagent blank that contains an equivalent amount of the saliva matrix is a critical self-validating step. This effectively cancels out the absorbance from interfering substances present in the saliva, such as proteins and other electrolytes, ensuring that the measured absorbance is solely due to the Li-Thorin complex.[19][20]

Reagent and Standard Preparation

-

Thorin Reagent (0.2% w/v): Dissolve 0.2 g of Thorin disodium salt in 100 mL of deionized water.

-

Potassium Hydroxide (KOH) Solution (0.2 M): Dissolve 1.12 g of KOH in deionized water and dilute to 100 mL.

-

Lithium Stock Standard (100 mEq/L): Dissolve 0.424 g of lithium carbonate (Li₂CO₃) in a small amount of 0.1 M HCl, and then dilute to 100 mL with deionized water.

-

Lithium Working Standards (0.5 - 5.0 mEq/L): Prepare a series of working standards by diluting the stock standard with pooled human saliva (previously determined to be lithium-free). This matrix-matching is crucial for accuracy.

Measurement Workflow

Caption: Workflow for spectrophotometric lithium determination.

Step-by-Step Protocol

-

Sample Centrifugation: Centrifuge the patient saliva sample to remove any particulate matter.

-

Reaction Setup: For each standard, control, and patient sample, pipette 1.0 mL of the saliva into a spectrophotometer cuvette.

-

Reagent Addition: To each cuvette, add the following in sequence, mixing after each addition:

-

1.0 mL of 0.2 M KOH solution.

-

1.0 mL of acetone.

-

0.3 mL of 0.2% Thorin reagent.

-

-

Incubation: Allow the reaction mixture to incubate at room temperature for 5 minutes to ensure complete color development.

-

Spectrophotometric Measurement:

-

Prepare a reagent blank using 1.0 mL of the lithium-free saliva pool and all reagents except for Thorin (substitute with 0.3 mL of deionized water).[20]

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard and sample.

Data Analysis and Validation

-

Calibration Curve: Plot a graph of absorbance at 480 nm versus the concentration of the lithium standards.

-

Linear Regression: Perform a linear least-squares regression analysis on the calibration data to obtain an equation of the line (y = mx + c) and a correlation coefficient (R²). A correlation coefficient of >0.99 is indicative of a reliable calibration.[17][20]

-

Concentration Determination: Use the regression equation to calculate the lithium concentration in the patient samples based on their measured absorbance.

-

Method Validation: For the highest level of trust, results should be periodically validated against a reference method, such as atomic absorption spectroscopy, to ensure accuracy and precision.[16][17]

Safety and Handling Considerations

As a compound containing arsenic, Thorin is classified as toxic and poses significant health risks if not handled properly.[1][5][6][7]

-

Toxicity: Thorin is toxic if swallowed or inhaled.[5][7] It is also very toxic to aquatic life with long-lasting effects.[5][6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder.[13]

-

Storage: Store Thorin in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][13] It should be stored in a locked poison room or cabinet.[13]

-

Disposal: Waste material must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[6]

Conclusion

Thorin sodium salt remains a powerful and relevant tool in the field of analytical chemistry. Its well-characterized chromogenic properties enable sensitive and specific quantification of various metal ions. The spectrophotometric determination of lithium serves as a prime example of its utility, offering a cost-effective and accessible method for therapeutic drug monitoring. By understanding the causality behind the protocol—from the alkaline-acetone medium that stabilizes the colored complex to the matrix-matched blanks that ensure specificity—researchers can confidently apply this methodology. However, its significant toxicity demands that all safety precautions be rigorously followed to ensure the well-being of laboratory personnel and the protection of the environment.

References

-

Wikipedia. Thorin (chemistry). [Link]

-

LookChem. Cas 132-33-2, THORIN SODIUM. [Link]

-

ChemRxiv | Cambridge Open Engage. Spectrophotometric Measurement of Lithium in Human Saliva Using the Chromogenic Reagent Thorin. [Link]

-

J-Stage. Spectrophotometric determination of lithium in sea water using thorin. [Link]

-

PubMed. Spectrophotometric Measurement of Lithium in Human Saliva Using the Chromogenic Reagent Thorin. [Link]

-

ChemRxiv. Spectrophotometric Measurement of Lithium in Human Saliva Using the Chromogenic Reagent Thorin. [Link]

-

PubChem - NIH. Thorin | C16H11AsN2Na2O10S2 | CID 77269. [Link]

-

PubMed. Spectrophotometric determination of lithium in blood serum with thoron. [Link]

-

Ottokemi. Thorin, GR 3688-92-4 - Manufacturers & Suppliers in India with worldwide shipping. [Link]

-

RXSOL GROUP. THORIN INDICATOR AR. [Link]

-

GSRS. THORIN. [Link]

-

RXSOL Chemo Pharma International. THORIN INDICATOR AR. [Link]

-

Ottokemi. Thorin, GR 3688-92-4 India. [Link]

-

ChemSupply Australia. Safety Data Sheet THORIN I. [Link]

-

Carl ROTH. Safety Data Sheet: Thorin. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Thorin I, Indicator Grade. [Link]

Sources

- 1. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 2. Thorin, GR 3688-92-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 3. THORIN INDICATOR AR | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]

- 4. Thorin, GR 3688-92-4 India [ottokemi.com]

- 5. fishersci.com [fishersci.com]

- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 7. carlroth.com [carlroth.com]

- 8. Thorin | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. lookchem.com [lookchem.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. labshake.com [labshake.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. THORIN | 3688-92-4 [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. Spectrophotometric determination of lithium in blood serum with thoron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Spectrophotometric determination of lithium in sea water using thorin [jstage.jst.go.jp]

- 19. Spectrophotometric Measurement of Lithium in Human Saliva Using the Chromogenic Reagent Thorin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

A Comprehensive Guide to the Nomenclature and Synonyms of Thorin Sodium Salt in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thorin, a highly sensitive colorimetric reagent, is indispensable in analytical chemistry for the determination of various metal ions. Its complex chemical structure and historical usage across different disciplines have led to a proliferation of synonyms and identifiers in scientific literature. This guide provides a comprehensive overview of the nomenclature associated with Thorin sodium salt. By elucidating its systematic names, common synonyms, and registry numbers, this document aims to mitigate ambiguity in research and development, ensuring clarity and precision in scientific communication. We delve into the origins of these names, provide a detailed table of chemical identifiers, and present a sample analytical protocol to contextualize its application.

Introduction to Thorin: The Analytical Reagent

Thorin is an organic chemical compound containing arsenic, classified as an azo dye.[1] Its primary utility in science stems from its ability to form distinctly colored complexes with specific metal ions, making it an excellent indicator for spectrophotometric and titrimetric analyses.[2][3] It is most frequently employed for the quantitative determination of thorium, barium, beryllium, lithium, and uranium.[4][5] The compound, a reddish hygroscopic powder soluble in water, reacts in a slightly acidic solution to form an orange-red complex with barium ions, a key reaction for sulfate detection.[1][3][6] Given its high toxicity due to the arsenic content, proper handling and safety precautions are paramount.[4][7]

The molecule's formal chemical name is derived from its complex structure, which consists of a naphthol disulfonic acid core linked to a phenylarsonic acid group via an azo bridge. This complexity gives rise to several systematic and semi-systematic names, which, alongside historical and commercial labels, create a challenging landscape for researchers to navigate.

Systematic Nomenclature and Common Synonyms

The varied names for Thorin stem from different chemical naming conventions (e.g., IUPAC), commercial branding, and historical usage. Understanding these synonyms is crucial for conducting thorough literature reviews and for precise reporting of experimental methods.

IUPAC and Systematic Names

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized, unambiguous name based on the molecule's structure. The preferred IUPAC name for Thorin is Disodium 3-hydroxy-4-[(2-arsonophenyl)diazenyl]naphthalene-2,7-disulfonate .[4]

Other systematic variations found in chemical databases include:

-

Disodium 4-[2-(2-arsonophenyl)hydrazin-1-ylidene]-3-oxo-3,4-dihydronaphthalene-2,7-disulfonate[4]

-

4-((2-Arsonophenyl)azo)-3-hydroxy-2,7-naphthalenedisulfonic acid, disodium salt[1]

-

2-(3,6-Disulfo-2-hydroxy-1-naphthylazo)benzenearsonic acid disodium salt[7]

-

1-(2-Arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt[8][9]

These names, while technically precise, are cumbersome for daily use, which has led to the widespread adoption of shorter, more convenient trivial names.

Trivial and Common Names

The most prevalent names in laboratory settings are short and memorable. These include:

-

Thorin : The most common name, often used without the "sodium salt" suffix.[2]

-

Thoron or Thoronol : These are frequently used interchangeably with Thorin.[3][4][5] The name "Thoron" is also associated with the free acid form of the molecule.[10]

-

APANS : An acronym derived from its chemical structure, A rsonop henyla zon aphthols ulfonate.[1][11]

-

Naphtharson : Another trivial name found in some literature.[10]

The relationship and hierarchy of these names are visualized in the diagram below.

Caption: Relationship between systematic and trivial names for Thorin.

Chemical Identifiers for Unambiguous Referencing

To eliminate ambiguity, scientific databases and regulatory bodies assign unique identifiers to chemical substances. Referencing these numbers is the most reliable method for identifying Thorin sodium salt.

| Identifier | Value | Source |

| CAS Number | 3688-92-4 | Chemical Abstracts Service[2][8] |

| PubChem CID | 77269 | National Institutes of Health (NIH)[1] |

| EC Number | 222-993-1 | European Chemicals Agency (ECHA)[4] |

| UNII | LFP7CNK4M5 | FDA Global Substance Registration System[4] |

| UN Number | 1557 | United Nations (for transport)[4] |

| Molecular Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | [1][8] |

| Molecular Weight | 576.30 g/mol | [1][8] |

| InChIKey | DCSRPHQBFSYJNN-UHFFFAOYSA-L | IUPAC[1] |

Application Context: Spectrophotometric Sulfate Analysis

The choice of synonym often depends on the context. In analytical chemistry protocols, "Thorin" is almost universally used. Below is a foundational, step-by-step protocol for the determination of sulfate ions, illustrating the practical use of this reagent. The causality behind this method lies in the competitive binding of barium ions. Barium forms a colored complex with Thorin. In the presence of sulfate, the highly stable and insoluble barium sulfate precipitates, reducing the concentration of the Ba-Thorin complex and causing a measurable change in absorbance.[6]

Experimental Workflow: Sulfate Determination

Caption: Standard workflow for spectrophotometric sulfate analysis using Thorin.

Detailed Protocol

-

Preparation of Reagents:

-

Sulfate Stock Solution (100 mg/L): Accurately weigh and dissolve anhydrous sodium sulfate in deionized water.

-

Thorin Indicator Solution (0.1% w/v): Dissolve 100 mg of Thorin in 100 mL of deionized water.[3]

-

Barium Perchlorate Solution (0.005 M): Prepare by dissolving barium perchlorate in a suitable solvent (e.g., isopropanol/water mixture).

-

-

Calibration Curve:

-

Prepare a series of sulfate standards (e.g., 0, 2, 4, 6, 8, 10 mg/L) by diluting the stock solution.

-

To a fixed volume of each standard, add a precise volume of the Thorin indicator solution and the barium perchlorate solution.

-

Allow the reaction to proceed for a set time (e.g., 10 minutes).

-

-

Sample Analysis:

-

Treat the unknown sample identically to the standards.

-

Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance for the Ba-Thorin complex (approx. 520 nm).

-

-

Quantification:

-

Plot a calibration curve of absorbance versus sulfate concentration for the standards.

-

Determine the concentration of sulfate in the unknown sample by interpolating its absorbance value on the calibration curve.

-

This self-validating system relies on the linear relationship between the decrease in absorbance and the increase in sulfate concentration, as governed by the Beer-Lambert law.

Conclusion

Navigating the nomenclature of chemical reagents is a fundamental aspect of scientific precision. For Thorin sodium salt, a variety of synonyms from systematic, trivial, and commercial origins are in use. While common names like Thorin , Thoron , and APANS are prevalent in literature and laboratory practice, the most unambiguous method of identification is the use of its CAS Number (3688-92-4) . A clear understanding of this terminology is essential for researchers to ensure reproducibility, facilitate effective literature searches, and maintain the integrity of their scientific communications.

References

-

Wikipedia. Thorin (chemistry). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77269, Thorin. [Link]

-

Ottokemi. Thorin, GR 3688-92-4. [Link]

-

RXSOL Group. THORIN INDICATOR AR. [Link]

-

Local Pharma Guide. CAS NO. 132-33-2 | THORIN SODIUM. [Link]

-

RXSOL Chemo Pharma International. THORIN INDICATOR AR. [Link]

-

Ottokemi. Thorin, GR 3688-92-4 India. [Link]

Sources

- 1. Thorin | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3688-92-4: Thorin | CymitQuimica [cymitquimica.com]

- 3. Thorin, GR 3688-92-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 5. THORIN INDICATOR AR | RXSOl GROUP [rxsolgroup.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. scbt.com [scbt.com]

- 9. Thorin | 3688-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. CAS NO. 132-33-2 | THORIN SODIUM | C16H11AsN2Na3O10S2 [localpharmaguide.com]

- 11. THORIN | 3688-92-4 [chemicalbook.com]

Preliminary Investigation of Thorin for Metal Ion Detection: A Technical Guide

This in-depth technical guide provides a comprehensive overview of Thorin (also known as Thoronol), a versatile chromogenic reagent for the spectrophotometric determination of various metal ions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage Thorin's capabilities in their analytical workflows. We will delve into the fundamental principles of Thorin's interaction with metal ions, provide detailed experimental protocols, and discuss critical parameters for achieving accurate and reliable results.

Introduction to Thorin: Properties and Significance

Thorin, chemically known as 1-(o-arsonophenylazo)-2-naphthol-3,6-disulfonic acid disodium salt, is an azo dye that has found significant application in analytical chemistry as a colorimetric reagent.[1][2] Its utility stems from its ability to form stable, colored complexes with a variety of metal ions, most notably thorium, uranium, beryllium, and others.[1][3] This property allows for the quantitative determination of these metals at trace and microgram levels using spectrophotometry.[4]

The structure of Thorin features multiple functional groups, including an arsonophenyl group, a hydroxyl group, and two sulfonic acid groups, which are crucial for its chelating properties and water solubility. The formation of a metal-Thorin complex results in a distinct color change, typically from orange-yellow to a red or orange-red hue, which can be quantified by measuring the absorbance of light at a specific wavelength.[5]

Key Chemical Properties of Thorin:

| Property | Value | Reference(s) |

| CAS Number | 3688-92-4 | |

| Molecular Formula | C₁₆H₁₁AsN₂Na₂O₁₀S₂ | |

| Molecular Weight | 576.30 g/mol | |

| Appearance | Red to red-brown powder | |

| Solubility | Soluble in water | |

| λmax (propan-2-ol) | 480-490 nm |

The Chemistry of Detection: Mechanism of Action

The detection of metal ions by Thorin is based on the principle of chelation, a process where a polydentate ligand (the chelating agent) binds to a central metal ion to form a stable, ring-like structure called a chelate.[6][7] In the case of Thorin, the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group likely act as the primary donor atoms, forming coordinate bonds with the metal ion. This interaction is a Lewis acid-base reaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor).

The formation of the Thorin-metal complex alters the electronic configuration of the dye molecule, leading to a shift in its maximum absorbance wavelength (λmax) to a longer wavelength (a bathochromic or red shift). This color change is the basis for the spectrophotometric quantification of the metal ion. The intensity of the color of the resulting solution is directly proportional to the concentration of the metal ion, a relationship described by the Beer-Lambert Law.

Below is a simplified representation of the chelation process:

Caption: General workflow for spectrophotometric metal ion analysis using Thorin.

Key Experimental Parameters and Optimization

Achieving accurate and sensitive detection with Thorin requires careful optimization of several experimental parameters:

-

pH: The formation of the Thorin-metal complex is highly pH-dependent. The optimal pH range varies for different metal ions. For instance, the determination of thorium is often carried out in a highly acidic medium (e.g., pH 0.7 with perchloric acid), while beryllium complexation occurs at a much higher pH of 12. [8][9]It is crucial to use appropriate buffer solutions to maintain the desired pH throughout the experiment.

-

Thorin Concentration: The concentration of the Thorin reagent should be in sufficient excess to ensure complete complexation with the metal ion.

-

Reaction Time and Temperature: The complex formation is generally rapid. [4]However, it is good practice to allow for a sufficient incubation time to ensure the reaction goes to completion. The stability of the complex over time should also be assessed.

-

Wavelength of Maximum Absorbance (λmax): The spectrophotometer should be set to the wavelength at which the Thorin-metal complex exhibits maximum absorbance to ensure the highest sensitivity.

Performance Characteristics for Selected Metal Ions

The following table summarizes the key analytical parameters for the determination of thorium, beryllium, and uranium using Thorin.

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Beer's Law Range (µg/mL) | Reference(s) |

| Thorium (IV) | 0.7 (in HClO₄) | ~545 | 1.5 x 10⁴ | 0.4 - 4.0 | [8] |

| Thorium (IV) with CPC | 3 M HClO₄ | 581 | 2.95 x 10⁴ | up to 30 | [4] |

| Beryllium (II) | 12 | Not Specified | Not Specified | 0.05 - 2.0% in alloys | [9] |

| Uranium (VI) | Not Specified | Not Specified | Not Specified | Not Specified | [1][3] |

Note: The use of surfactants like cetylpyridinium chloride (CPC) can significantly enhance the sensitivity and molar absorptivity of the Thorin-thorium complex.[4]

Detailed Experimental Protocol: Spectrophotometric Determination of Thorium

This section provides a step-by-step protocol for the determination of thorium using Thorin, based on established methodologies. [4][8] 4.1. Reagent Preparation

-

Standard Thorium Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of a soluble thorium salt (e.g., thorium nitrate) and dissolve it in a suitable acidic solution (e.g., dilute nitric acid) in a volumetric flask. Dilute to the mark with deionized water.

-

Working Thorium Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution.

-

Thorin Reagent Solution (e.g., 0.1% w/v): Dissolve the required amount of Thorin powder in deionized water. This solution should be prepared fresh daily.

-

Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the reaction (e.g., 0.2 M perchloric acid for thorium). [8] 4.2. Calibration Curve Construction

-

Into a series of 25 mL volumetric flasks, pipette increasing volumes of the working thorium standard solutions (e.g., to cover a range of 0.4 to 4.0 µg/mL).

-

To each flask, add a specified volume of the buffer solution and the Thorin reagent solution.

-

Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.

-

Prepare a "blank" solution containing the buffer and Thorin reagent but no thorium.

-

Allow the solutions to stand for a specified time to ensure complete color development.

-

Set the spectrophotometer to the predetermined λmax for the thorium-Thorin complex.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each standard solution.

-

Plot a graph of absorbance versus thorium concentration. This is the calibration curve.

4.3. Analysis of an Unknown Sample

-

Prepare the unknown sample solution, ensuring its concentration falls within the range of the calibration curve. Dilution may be necessary.

-

Treat an aliquot of the unknown sample in the same manner as the standard solutions (add buffer and Thorin reagent, and dilute to volume).

-

Measure the absorbance of the unknown sample solution at the same λmax.

-

Determine the concentration of thorium in the unknown sample by interpolating its absorbance on the calibration curve.

Potential Interferences and Mitigation Strategies

The selectivity of Thorin is not absolute, and the presence of other ions in the sample matrix can interfere with the determination of the target metal ion. [8][10] Common Interfering Ions:

-

Cations: Zirconium, titanium, uranium, and rare earth elements can also form colored complexes with Thorin, leading to positive interference. [11]* Anions: Phosphate, sulfate, and fluoride can form stable complexes with the target metal ion, preventing its reaction with Thorin and causing negative interference.

Mitigation Strategies:

-

pH Adjustment: Careful control of pH can enhance the selectivity for the target metal ion.

-

Masking Agents: The addition of masking agents can selectively complex with interfering ions, preventing their reaction with Thorin. For example, EDTA is a common masking agent. [9]* Separation Techniques: In complex matrices, separation techniques such as ion exchange or solvent extraction may be necessary to isolate the target analyte before analysis.

Safety Considerations

Thorin is a compound containing arsenic and is therefore toxic if swallowed or inhaled. [9][12]It is also very toxic to aquatic life with long-lasting effects. [9]Users must adhere to strict safety protocols when handling Thorin powder and its solutions.

-

Always work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust when handling the solid compound.

-

Dispose of all waste containing Thorin in accordance with local regulations for hazardous materials.

Conclusion

Thorin remains a valuable and cost-effective reagent for the preliminary investigation and routine analysis of several metal ions. Its sensitivity, coupled with the simplicity of spectrophotometric instrumentation, makes it an accessible tool for a wide range of laboratories. By understanding the underlying chemistry, carefully optimizing experimental conditions, and being mindful of potential interferences, researchers can achieve reliable and accurate quantitative results. This guide provides a solid foundation for the successful application of Thorin in metal ion detection.

References

- Athavale, V.T., Iyer, C.S.P., Tillu, M.M., & Vaidya, G.M. (1961). SPECTROPHOTOMETRIC STUDY OF THE BERYLLIUM-THORIN COMPLEX AND ITS APPLICATION TO THE DETERMINATION OF BERYLLIUM IN ALLOYS. Analytica Chimica Acta, 24, 263-269.

- Banks, C. V., & Byrd, C. H. (1953). Spectrophotometric Determination of Thorium in Monazite Sands. Analytical Chemistry, 25(3), 416-419.

-

Carl ROTH. (n.d.). Safety Data Sheet: Thorin. Retrieved from [Link]

- Khan, M. H., Hafeez, M., Bukhari, S. M. H., & Ali, A. (2014). Spectrophotometric determination of microamounts of thorium with thorin in the presence of cetylpyridinium chloride as surfactant in perchloric acid. Journal of Radioanalytical and Nuclear Chemistry, 301(3), 703–709.

-

PubChem. (n.d.). Thorin. National Center for Biotechnology Information. Retrieved from [Link]

- Thomason, P. F., Perry, M. A., & Byerly, W. M. (1953). Spectrophotometric Determination of Thorium. Analytical Chemistry, 21(10), 1239–1241.

-

Wikipedia. (2023). Thorin (chemistry). Retrieved from [Link]

-

wikiHow. (n.d.). How to Do Spectrophotometric Analysis. Retrieved from [Link]

-

Wikipedia. (2024). Chelation. Retrieved from [Link]

- Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788.

-

SUDAN CHEMICAL. (n.d.). THORIN INDICATOR AR. Retrieved from [Link]

-

Ottokemi. (n.d.). Thorin, GR 3688-92-4 India. Retrieved from [Link]

-

Quest Journals. (n.d.). Spectrophotometric Determination of Thorium (Iv) Ions In Acidic Solutions Using 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP) as a Sensitive Chromogenic Reagent. Retrieved from [Link]

-

ResearchGate. (2014). Spectrophotometric determination of microamounts of thorium with thorin in the presence of cetylpyridinium chloride as surfactant in perchloric acid. Retrieved from [Link]

- Ali, A. F., et al. (2015). Developed spectrophotometric method for thorium determination in different Rosetta monazite concentrates using thorin dye. International Journal of Advanced Research, 3(9), 1039-1051.

Sources

- 1. Thorin, GR 3688-92-4 India [ottokemi.com]

- 2. Thorin | C16H11AsN2Na2O10S2 | CID 77269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thorin (chemistry) - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. nemi.gov [nemi.gov]

- 6. Chelation - Wikipedia [en.wikipedia.org]

- 7. Chelation | Research Starters | EBSCO Research [ebsco.com]

- 8. journalijar.com [journalijar.com]

- 9. SPECTROPHOTOMETRIC STUDY OF THE BERYLLIUM-THORIN COMPLEX AND ITS APPLICATION TO THE DETERMINATION OF BERYLLIUM IN ALLOYS (Journal Article) | OSTI.GOV [osti.gov]

- 10. researchgate.net [researchgate.net]

- 11. A spectrophotometric study of the thorium-morin mixed-color system [pubs.usgs.gov]

- 12. questjournals.org [questjournals.org]

Thorin Sodium Salt: A Comprehensive Technical Guide to Safe Handling and Application

<_-3a_corer>

Abstract: Thorin sodium salt is a crucial reagent in analytical chemistry for the determination of various metal ions. However, its organoarsenic nature necessitates a rigorous understanding of its safety profile and strict adherence to handling protocols. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the Thorin sodium salt Safety Data Sheet (SDS), including hazard identification, safe handling procedures, emergency response, and proper disposal. By integrating technical data with field-proven insights, this guide aims to foster a culture of safety and precision in the laboratory.

Introduction to Thorin Sodium Salt

Thorin sodium salt, chemically known as 2-(3,6-Disulfo-2-hydroxy-1-naphthylazo)benzene arsonic acid, disodium salt, is an azo dye and an organoarsenic compound.[1] It is widely used as a colorimetric indicator for the quantitative analysis of several elements, including barium, beryllium, lithium, thorium, and uranium.[2][3] The principle of its application lies in the formation of a stable, colored complex with the target metal ion, allowing for its concentration to be determined spectrophotometrically. While indispensable in certain analytical methods, the inherent toxicity of arsenic compounds demands meticulous attention to safety measures.[2]

Hazard Identification and GHS Classification

A thorough understanding of the hazards associated with Thorin sodium salt is fundamental to its safe use. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these risks.

GHS Classification:

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[4][5]

-

Acute Toxicity, Inhalation (Category 3): H331 - Toxic if inhaled.[4][5]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1): H400 - Very toxic to aquatic life.[4]

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 1): H410 - Very toxic to aquatic life with long lasting effects.[4][6]